
4-(2-Bromoacetyl)benzonitrile-d4
Overview
Description
4-(2-Bromoacetyl)benzonitrile-d4 is a deuterated derivative of 4-(2-Bromoacetyl)benzonitrile. This compound is characterized by the presence of a bromoacetyl group attached to a benzonitrile ring, with four deuterium atoms replacing the hydrogen atoms. It is primarily used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)benzonitrile-d4 typically involves the bromination of 4-acetylbenzonitrile followed by deuteration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques and equipment is essential to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)benzonitrile-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Bromoacetyl)benzonitrile-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a labeling agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)benzonitrile-d4 involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This property makes it useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: The non-deuterated version of the compound.
4-(2-Chloroacetyl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoacetyl)benzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Bromoacetyl)benzonitrile-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. The deuterium atoms can also enhance the stability and alter the physical properties of the compound, making it valuable in various research applications .
Biological Activity
4-(2-Bromoacetyl)benzonitrile-d4 is a deuterated derivative of 4-(2-bromoacetyl)benzonitrile, characterized by the presence of a bromoacetyl group attached to a benzonitrile ring. The compound has gained attention in scientific research, particularly for its role as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme involved in critical cellular processes including glycogen metabolism, cell growth, and neuronal function. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.
The compound has a molecular formula of and a predicted molecular weight of approximately 228.08 g/mol. It is typically presented as a white solid with limited solubility in water but soluble in organic solvents like dichloromethane and dimethylformamide.
Target Enzyme: Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase that plays a pivotal role in various signaling pathways. The inhibition of GSK-3 by this compound occurs through an irreversible mechanism, leading to significant biochemical consequences:
- Activation of the Wnt Signaling Pathway : Inhibition of GSK-3 results in the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates Wnt target genes involved in cell proliferation and differentiation.
- Impact on Microtubule Dynamics : The compound has been shown to bind to tubulin subunits, disrupting microtubule polymerization and stability, which is crucial for cellular structure and function.
Biochemical Pathways
The biological activity of this compound influences several key biochemical pathways:
- Cellular Growth and Differentiation : By modulating GSK-3 activity, the compound can affect cell cycle progression and apoptosis.
- Neuroprotection : Given GSK-3's role in neuronal function, inhibition by this compound may have implications for neurodegenerative diseases such as Alzheimer's disease.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
Case Study: Alzheimer's Disease
A study investigated the effects of GSK-3 inhibitors on neurodegeneration. The findings suggested that compounds like this compound could mitigate tau phosphorylation and amyloid-beta toxicity, markers associated with Alzheimer's pathology.
Anticancer Activity
Research has also explored the anticancer properties of GSK-3 inhibitors. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting microtubule dynamics and activating pro-apoptotic pathways.
Applications in Scientific Research
The compound serves multiple purposes across various disciplines:
- Organic Synthesis : As a reagent in chemical reactions, it aids in synthesizing more complex organic molecules.
- Biological Studies : It is utilized as a labeling agent to investigate enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Its potential as a therapeutic agent for diseases related to GSK-3 dysregulation is under investigation .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | ~228.08 g/mol |
Physical State | White solid |
Solubility | Soluble in organic solvents |
Target Enzyme | Glycogen Synthase Kinase 3 |
Key Biological Effects | Inhibition of GSK-3, activation of Wnt pathway |
Properties
IUPAC Name |
4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANCPRIUMHGJE-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.